molecular formula C7H8Cl3N B3094213 (2,4-Dichloro-3-methylphenyl)amine hydrochloride CAS No. 1255717-90-8

(2,4-Dichloro-3-methylphenyl)amine hydrochloride

Cat. No.: B3094213
CAS No.: 1255717-90-8
M. Wt: 212.5
InChI Key: IVGZBIIHDPPDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is an organic compound with the empirical formula C7H8Cl3N. It is a solid substance commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique chemical properties, which make it valuable in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-3-methylphenyl)amine hydrochloride typically involves the chlorination of 3-methylphenylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions of the phenyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-3-methylphenyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenylamines.

    Oxidation: Nitro compounds.

    Reduction: Amines.

Scientific Research Applications

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3-methylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
  • (3-Chloro-4-ethoxyphenyl)amine
  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
  • 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
  • N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
  • N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
  • 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride
  • 1-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine

Uniqueness

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dichloro-3-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGZBIIHDPPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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